An In-depth Technical Guide to the Chemical Properties of 4-Pyrimidinecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyrimidinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its pyrimidine core is a fundamental structure in nucleic acids, rendering its derivatives of significant interest in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-pyrimidinecarboxylic acid, tailored for professionals in research and development. The applications of this versatile molecule are explored, particularly its role as a key intermediate in the creation of novel therapeutic agents, including antiviral and anticancer drugs.[1][4]
Core Chemical and Physical Properties
4-Pyrimidinecarboxylic acid is a white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below, offering a consolidated reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₂ | [5][6][7] |
| Molecular Weight | 124.10 g/mol | [5][7] |
| Melting Point | 210-215 °C | [7] |
| 229.8-231.9 °C | [8] | |
| pKa (Predicted) | 2.81 ± 0.10 | [8] |
| UV max | 205, 256 nm | [6][9] |
| Solubility | ||
| Dimethylformamide (DMF) | 5 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [6] |
| Ethanol | 0.25 mg/mL | [6] |
| PBS (pH 7.2) | 1 mg/mL | [6] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-pyrimidinecarboxylic acid.
¹H NMR (400 MHz, DMSO-d₆): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[8]
Infrared (IR) Spectroscopy: Key vibrational frequencies observed for 4-pyrimidinecarboxylic acid include (Diamond, cm⁻¹) νmax 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[8]
Mass Spectrometry: The high-resolution mass spectrometry (HRMS) data for the deprotonated molecule [m-H]⁻ is calculated as C₅H₃N₂O₂⁻ 123.02000, with a found molecular mass of 123.01934.[8]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-pyrimidinecarboxylic acid are crucial for its practical application in a research setting.
Synthesis of 4-Pyrimidinecarboxylic Acid
One common synthetic route involves the oxidation of 4-methylpyrimidine. The following protocol is adapted from cited literature.[8]
Step 1: Synthesis of 4-Methylpyrimidine
-
Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.
-
Heat the mixture to 175°C.
-
Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature.
-
Continue stirring at 175°C for an additional 2 hours. The top temperature should be kept between 40 and 60°C to remove methanol and methyl formate.
-
After the addition is complete, allow the reaction temperature to drop to 135°C.
-
Cool the reaction mixture to room temperature and pour in 1 M sodium hydroxide (130 mL).
-
Perform continuous extraction with chloroform.
-
Dry the combined chloroform layers over sodium sulfate and distill off the chloroform under normal pressure.
-
Purify the crude product by vacuum distillation (bp 55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[8]
Step 2: Oxidation to 4-Pyrimidinecarboxylic Acid
-
To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).
-
Stir the mixture at 55-60°C for 2 hours, then increase the temperature to 85-90°C and stir for an additional 3 hours.
-
After cooling to room temperature and stirring overnight, filter the mixture.
-
Wash the residue with pyridine (50 mL) and evaporate the solvent.
-
Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).
-
Dry the solid under vacuum to obtain 4-pyrimidinecarboxylic acid as a brown solid. This crude product can often be used without further purification.[8]
Purification and Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of and purifying 4-pyrimidinecarboxylic acid.
Analytical HPLC Method:
-
Column: A reverse-phase C18 or Newcrom R1 column is suitable.[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and an aqueous buffer, such as phosphate buffer, is effective. For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[10]
-
Elution: Isocratic elution is often sufficient.
-
Detection: UV detection at 254 nm is appropriate given the compound's UV absorbance maxima.[6][9]
Purification Protocol (Flash Column Chromatography):
A crude sample of 4-pyrimidinecarboxylic acid can be purified by flash column chromatography on silica gel. A typical elution gradient would be from 5% to 15% methanol in dichloromethane.[8]
Role in Drug Development and Signaling Pathways
4-Pyrimidinecarboxylic acid is a versatile starting material in the synthesis of various pharmaceutical agents.[1][2] Its derivatives have shown promise as anticancer and antiviral agents.[1] While pyrimidine derivatives, in general, are integral to metabolic pathways such as nucleotide synthesis, there is currently no direct evidence in the reviewed literature to suggest that 4-pyrimidinecarboxylic acid itself is a direct modulator of specific signaling pathways.[3][11] Instead, its primary role in drug discovery is as a scaffold to which various functional groups can be attached to create novel molecules with therapeutic potential. These new chemical entities are then screened for their ability to interact with biological targets, which may include components of various signaling cascades.[4] For instance, antimony complexes derived from 4-pyrimidinecarboxylic acid have demonstrated superior anticancer properties compared to other organic antimony derivatives.[4]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic route to 4-pyrimidinecarboxylic acid.
Caption: General workflow for drug discovery using 4-pyrimidinecarboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 4-Pyrimidinecarboxylic acid 31462-59-6 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 4-Pyrimidinecarboxylic acid | SIELC Technologies [sielc.com]
- 11. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
